2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
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Overview
Description
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide typically involves the reaction of 3-ethoxyaniline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3-ethoxyphenyl)-3-phenylacrylamide
- 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- 2-cyano-N-(3-ethoxyphenyl)-3-(4-chlorophenyl)acrylamide
Uniqueness
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyano group and the specific positioning of the ethoxy and methoxy groups can lead to distinct properties compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-6-4-5-16(12-18)21-19(22)15(13-20)11-14-7-9-17(23-2)10-8-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAPHQCXXLVGV-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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